molecular formula C14H17N3O B257748 (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No. B257748
M. Wt: 243.3 g/mol
InChI Key: OQDRHBXXPDTXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile (HTPA) is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, it is believed that (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can reduce inflammation, pain, and fever in animal models. It has also been found to exhibit antioxidant activity and can protect against oxidative stress-induced damage. Furthermore, (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to have a neuroprotective effect and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its potential as a lead compound for the development of new drugs. However, the synthesis of (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a multistep process, which can be time-consuming and expensive. Additionally, the pharmacological effects of (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile may vary depending on the dose and route of administration.

Future Directions

There are several future directions for the research on (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One of the major areas of research is the development of new drugs based on (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. Researchers are also exploring the potential of (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, studies are being conducted to investigate the effect of (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile on cancer cells and its potential as an anticancer agent.

Synthesis Methods

(3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be synthesized through a multistep reaction process. The initial step involves the reaction of 3-hydroxybenzaldehyde with 3,5,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form a Schiff base intermediate. The Schiff base is then treated with acetonitrile and a reducing agent to produce (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile.

Scientific Research Applications

(3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs. (3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, which make it a potential candidate for the development of new drugs.

properties

Product Name

(3-hydroxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile

InChI

InChI=1S/C14H17N3O/c1-10-8-14(2,3)17(16-10)13(9-15)11-5-4-6-12(18)7-11/h4-7,13,18H,8H2,1-3H3

InChI Key

OQDRHBXXPDTXIU-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=CC=C2)O

Canonical SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=CC=C2)O

Origin of Product

United States

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